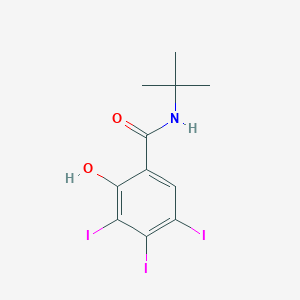
N-tert-Butyl-2-hydroxy-3,4,5-triiodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-2-hydroxy-3,4,5-triiodobenzamide: is an organic compound characterized by the presence of a tert-butyl group, a hydroxyl group, and three iodine atoms attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-2-hydroxy-3,4,5-triiodobenzamide typically involves the iodination of a benzamide precursor followed by the introduction of the tert-butyl and hydroxyl groups. One common method includes the reaction of 2-hydroxy-3,4,5-triiodobenzoyl chloride with tert-butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using iodine and suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N-tert-Butyl-2-hydroxy-3,4,5-triiodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atoms can be reduced to form less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-tert-butyl-3,4,5-triiodobenzaldehyde, while reduction of iodine atoms can produce diiodinated or monoiodinated derivatives.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-2-hydroxy-3,4,5-triiodobenzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-2-hydroxy-3,4,5-triiodobenzamide involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
Butylated hydroxyanisole (BHA): A synthetic antioxidant used in food preservation, consisting of tert-butyl and hydroxyl groups attached to an aromatic ring.
Butylated hydroxytoluene (BHT): Another antioxidant similar to BHA, used in food and cosmetic industries.
N-tert-Butyl-2-hydroxybenzamide: A compound with a similar structure but lacking the iodine atoms.
Uniqueness: N-tert-Butyl-2-hydroxy-3,4,5-triiodobenzamide is unique due to the presence of three iodine atoms, which impart distinct chemical and physical properties. The iodine atoms enhance the compound’s radiolabeling potential and increase its molecular weight, making it suitable for specific applications in imaging and diagnostics.
Eigenschaften
CAS-Nummer |
89011-03-0 |
|---|---|
Molekularformel |
C11H12I3NO2 |
Molekulargewicht |
570.93 g/mol |
IUPAC-Name |
N-tert-butyl-2-hydroxy-3,4,5-triiodobenzamide |
InChI |
InChI=1S/C11H12I3NO2/c1-11(2,3)15-10(17)5-4-6(12)7(13)8(14)9(5)16/h4,16H,1-3H3,(H,15,17) |
InChI-Schlüssel |
FFEYFGKLAHPKKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C(=C1O)I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


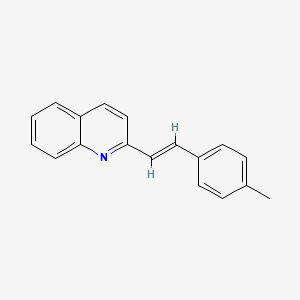
![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)
![6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B14137958.png)

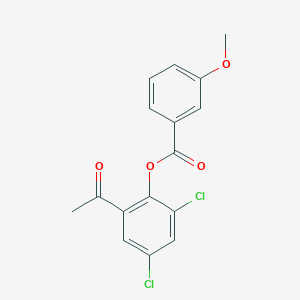
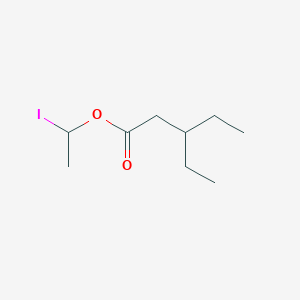
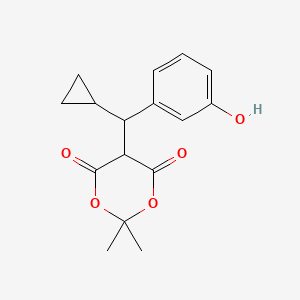
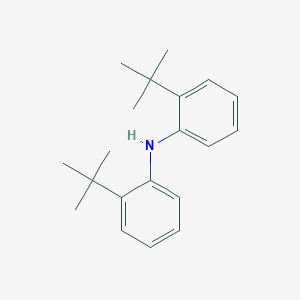
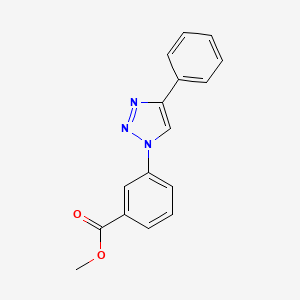
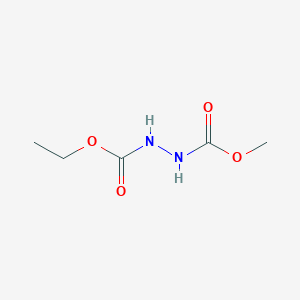
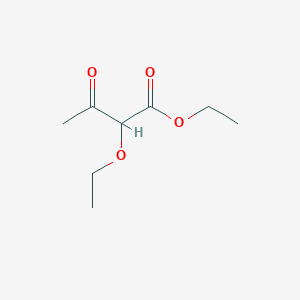
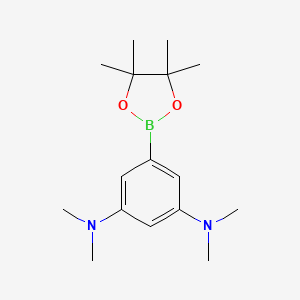
![4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B14138010.png)
![tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane](/img/structure/B14138013.png)
